Benzo[c][1,8]naphthyridin-6(5h)-One
Overview
Description
Benzo[c][1,8]naphthyridin-6(5H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused ring system containing nitrogen atoms, which contributes to its unique chemical properties.
Scientific Research Applications
Benzo[c][1,8]naphthyridin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[c][1,8]naphthyridin-6(5H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . This reaction typically requires specific conditions, such as the presence of a cyclizing agent and controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,8]naphthyridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Comparison with Similar Compounds
Similar Compounds
- Benzo[c][1,5]naphthyridine-6-carbonitrile
- Benzo[h][1,6]naphthyridine-5-carbonitrile
Uniqueness
Benzo[c][1,8]naphthyridin-6(5H)-one is unique due to its specific ring structure and the position of nitrogen atoms within the ring system. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other naphthyridine derivatives .
Properties
IUPAC Name |
5H-benzo[c][1,8]naphthyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)14-12/h1-7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSBDRGLLZDAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(NC2=O)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492294 | |
Record name | Benzo[c][1,8]naphthyridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53439-81-9 | |
Record name | Benzo[c][1,8]naphthyridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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